4-Azidobenzenesulfonamide

Carbonic Anhydrase Inhibition Medicinal Chemistry Enzyme Assay

Procure 4-azidobenzenesulfonamide as the definitive click-ready building block for CuAAC triazole synthesis. Unlike amino- or nitro-substituted analogs, the para-azide uniquely enables Huisgen 1,3-dipolar cycloaddition with terminal alkynes—impossible with non-azide derivatives. Applications: (1) triazole-linked hCA IX inhibitors (Ki=9.7 nM, superior to acetazolamide); (2) antibacterial triazoles (MIC=0.0134 µmol/mL, 29% more potent than ciprofloxacin); (3) sequence-controlled polymers via CuAAC polymerization. Also supplied as certified Celecoxib Impurity 14 for ANDA submissions. Non-azide sulfonamides cannot substitute.

Molecular Formula C6H6N4O2S
Molecular Weight 198.21 g/mol
CAS No. 36326-86-0
Cat. No. B1226647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Azidobenzenesulfonamide
CAS36326-86-0
Synonyms4-azidobenzenesulfonamide
4-azidosulfanilamide
Molecular FormulaC6H6N4O2S
Molecular Weight198.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)N
InChIInChI=1S/C6H6N4O2S/c7-10-9-5-1-3-6(4-2-5)13(8,11)12/h1-4H,(H2,8,11,12)
InChIKeyUZEFHQIOSJWWSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Azidobenzenesulfonamide (CAS 36326-86-0): Key Procurement Attributes and Core Identity


4-Azidobenzenesulfonamide (CAS 36326-86-0) is a benzenesulfonamide derivative featuring an aryl azide functional group at the para position [1]. Its molecular formula is C6H6N4O2S with a molecular weight of 198.20 g/mol . The compound serves as a versatile building block in click chemistry applications, particularly in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to generate 1,2,3-triazole libraries [2], and is recognized as an impurity reference standard in pharmaceutical analysis (Celecoxib Impurity 14) [3].

Why 4-Azidobenzenesulfonamide Cannot Be Replaced by Simple Sulfonamide Analogs: The Functional Imperative of the Aryl Azide


Simple benzenesulfonamide analogs lacking the azide moiety (e.g., 4-aminobenzenesulfonamide, 4-nitrobenzenesulfonamide) are fundamentally incommensurable with 4-azidobenzenesulfonamide in applications requiring bioorthogonal ligation or photoactivatable covalent attachment . The para-azide group enables Huisgen 1,3-dipolar cycloaddition with terminal alkynes under Cu(I) catalysis—a reaction that cannot proceed with amino or nitro substituents [1]. Consequently, any attempt to substitute this compound with a non-azide sulfonamide would result in complete loss of click reactivity, photoaffinity labeling capability, and the capacity to serve as a precursor for triazole-linked carbonic anhydrase inhibitor libraries [2].

4-Azidobenzenesulfonamide: Quantitative Differentiation Evidence Versus Key Comparators


Direct Inhibition of Carbonic Anhydrase II: Comparative Ki Values Versus Acetazolamide

4-Azidobenzenesulfonamide exhibits a binding affinity for human carbonic anhydrase II (hCA II) with a reported inhibition constant (Ki) of 3900 nM [1]. This places its intrinsic potency approximately 15.6-fold weaker than the clinical standard acetazolamide (AAZ), which has a Ki of 250 nM against hCA I (isoform-dependent comparison) [2]. Notably, when 4-azidobenzenesulfonamide is used as a synthetic precursor to generate triazole-linked derivatives via click chemistry, the resulting conjugates achieve sub-50 nM Ki values against hCA II, representing a >78-fold potency enhancement over the parent azide [3].

Carbonic Anhydrase Inhibition Medicinal Chemistry Enzyme Assay

Antibacterial Potency of Click-Derived Triazoles: MIC Comparison with Ciprofloxacin

Triazole derivatives synthesized from 4-azidobenzenesulfonamide via CuAAC click chemistry demonstrate antibacterial activity comparable to the fluoroquinolone standard ciprofloxacin [1]. Specifically, compound 6l (3-(1-(4-sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)propyl 4-bromobenzoate) exhibited a Minimum Inhibitory Concentration (MIC) of 0.0134 µmol/mL across multiple bacterial strains, which is marginally lower (more potent) than ciprofloxacin's MIC of 0.0189 µmol/mL under identical assay conditions [2]. A structurally distinct triazole derivative, 4-bromo-N-((1-(4-(sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide (6l), showed an MIC of 0.132 µmol/mL against B. subtilis, E. coli, and K. pneumoniae [3].

Antibacterial Drug Discovery Click Chemistry

Synthetic Versatility: Polymerization Yields and Monomer Utility in Sequence-Controlled Polymers

4-Azidobenzenesulfonamide serves as a foundational monomer for the synthesis of N-ethynyl-4-azidobenzenesulfonamide derivatives, which undergo Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) polymerization to produce nonperiodic sequence-controlled polymers [1]. In contrast, simple sulfonamides lacking the azide group (e.g., sulfanilamide) are incapable of participating in CuAAC polymerization due to the absence of the requisite azide functionality . The polymer derived from N-butyl-N-ethynyl-4-azidobenzenesulfonamide (poly(BuEA)) exhibited favorable solubility in common organic solvents (DMSO, DMF, THF, chloroform, dichloromethane), enabling downstream processing and characterization [2].

Polymer Chemistry Materials Science Sequence-Controlled Polymerization

Regulatory-Grade Analytical Reference Standard: Celecoxib Impurity 14 Characterization

4-Azidobenzenesulfonamide is formally designated as Celecoxib Impurity 14 and is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development and validation [1]. This compound is specifically utilized for ANDA (Abbreviated New Drug Application) submissions, method validation (AMV), and quality control (QC) applications during commercial production of celecoxib [2]. In contrast, generic benzenesulfonamide derivatives without this specific CAS registry number cannot serve as certified reference standards for celecoxib impurity profiling, as they lack the requisite structural identity and regulatory documentation [3].

Pharmaceutical Analysis Impurity Profiling Quality Control

4-Azidobenzenesulfonamide: Evidence-Backed Procurement Scenarios for Maximum Scientific Return


Medicinal Chemistry: Modular Synthesis of Carbonic Anhydrase Inhibitor Libraries

Procure 4-azidobenzenesulfonamide as the click-ready building block for generating diverse 1,2,3-triazole-linked benzenesulfonamide libraries. Evidence demonstrates that triazole derivatives synthesized from this precursor achieve Ki values as low as 9.7 nM against tumor-associated hCA IX [1] and 52.4 nM against glaucoma-associated hCA IV—both representing superior potency compared to acetazolamide (Ki = 74-250 nM) [2]. The compound's para-azide enables regioselective CuAAC with terminal alkynes, permitting systematic variation of the triazole 4-position substituent to optimize isoform selectivity [3].

Antibacterial Drug Discovery: Click-Derived Triazoles with Ciprofloxacin-Competitive MIC Values

Utilize 4-azidobenzenesulfonamide as a precursor for synthesizing sulfonamide-tethered 1,2,3-triazoles that exhibit antibacterial activity comparable to or exceeding ciprofloxacin. Quantitative MIC data show that triazole derivative 6l (MIC = 0.0134 µmol/mL) is 29% more potent than ciprofloxacin (MIC = 0.0189 µmol/mL) against a panel of Gram-positive and Gram-negative bacteria [1]. Molecular docking studies further support that these compounds target dihydropteroate synthase, providing a mechanistic rationale distinct from fluoroquinolones [2].

Polymer and Materials Chemistry: Sequence-Controlled Polymer Synthesis via CuAAC

Employ 4-azidobenzenesulfonamide as the starting material for preparing N-ethynyl-4-azidobenzenesulfonamide monomers, which undergo CuAAC polymerization to yield nonperiodic sequence-controlled polymers [1]. The resulting polymers demonstrate favorable solubility profiles in DMSO, DMF, THF, chloroform, and dichloromethane, enabling solution-based processing and characterization [2]. Non-azide sulfonamide analogs cannot participate in this polymerization chemistry, establishing 4-azidobenzenesulfonamide as the requisite monomer precursor [3].

Pharmaceutical Quality Control: Certified Reference Standard for Celecoxib Impurity Analysis

Source 4-azidobenzenesulfonamide (CAS 36326-86-0) specifically as Celecoxib Impurity 14 for analytical method development, method validation (AMV), and quality control applications in pharmaceutical manufacturing [1]. This compound is supplied with detailed characterization data compliant with regulatory guidelines and is suitable for ANDA submissions and commercial batch release testing [2]. Generic benzenesulfonamide derivatives lacking this precise CAS registry number are not acceptable substitutes for certified impurity reference standards [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Azidobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.